molecular formula C19H23N5OS B2974816 (1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(4-methylpiperazin-1-yl)methanone CAS No. 1013805-12-3

(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(4-methylpiperazin-1-yl)methanone

Cat. No. B2974816
CAS RN: 1013805-12-3
M. Wt: 369.49
InChI Key: JEWMUJWIODQLAQ-UHFFFAOYSA-N
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Description

(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(4-methylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H23N5OS and its molecular weight is 369.49. The purity is usually 95%.
BenchChem offers high-quality (1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(4-methylpiperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(4-methylpiperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antimicrobial Applications

Compounds with thiazole, pyrazole, and benzoxazole frameworks have been synthesized and evaluated for their antibacterial activities. For instance, a series of compounds with similar structural features have been characterized and demonstrated significant antibacterial potential against various strains (Landage, Thube, & Karale, 2019). Additionally, some compounds have been synthesized for potential antimicrobial activity, offering insights into the structural basis for microbial inhibition and could guide the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Synthesis and Chemical Characterization

Research has also focused on the synthesis and characterization of compounds with pyrazole and methanone groups, contributing to a better understanding of their chemical properties and potential applications. The synthesis of new derivatives and their structural elucidation through spectral analysis plays a crucial role in advancing chemical science and finding new applications for these compounds (Yates & Mayfield, 1977).

Potential for Drug Development

While excluding direct drug use and dosage information, it's noteworthy that related compounds have been explored for their drug-likeness properties, including in silico ADME prediction, which is crucial in the early stages of drug development. These studies highlight the potential of structurally similar compounds in contributing to the pharmaceutical industry by identifying candidates with favorable pharmacokinetic properties (Pandya, Dave, Patel, & Desai, 2019).

Antioxidant Properties

Explorations into the antioxidant capabilities of compounds with benzimidazole carbonyl and pyrazole derivatives suggest their potential in mitigating oxidative stress, an area of interest for therapeutic research. Such compounds have been evaluated for their antioxidant activity, demonstrating the chemical diversity and potential health-related applications of this compound class (Bassyouni et al., 2012).

Mechanism of Action

Target of Action

Similar compounds have been found to target enzymes like cox-1 and cox-2 , which play a crucial role in inflammation and pain signaling.

Mode of Action

Related compounds have been shown to inhibit cox-1 and cox-2 enzymes , which could suggest a similar mechanism for this compound. Inhibition of these enzymes can lead to a decrease in the production of prostaglandins, which are key mediators of inflammation and pain.

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, the inhibition of COX-1 and COX-2 enzymes can disrupt the arachidonic acid pathway, leading to a decrease in the production of prostaglandins. This can result in reduced inflammation and pain signaling .

Pharmacokinetics

Similar compounds have been found to be non-toxic to human cells , which could suggest good bioavailability and tolerability.

Result of Action

The molecular and cellular effects of the compound’s action could include a decrease in the production of prostaglandins, leading to reduced inflammation and pain signaling . .

properties

IUPAC Name

[1-(1,3-benzothiazol-2-yl)-5-propan-2-ylpyrazol-3-yl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5OS/c1-13(2)16-12-15(18(25)23-10-8-22(3)9-11-23)21-24(16)19-20-14-6-4-5-7-17(14)26-19/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEWMUJWIODQLAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(4-methylpiperazin-1-yl)methanone

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